N-(4-Butoxy-2,6-dichlorophenyl)-2-chloroacetamide

Description

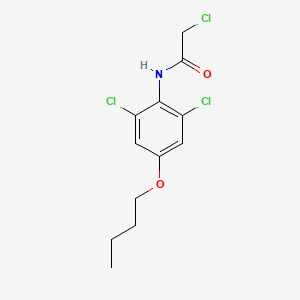

N-(4-Butoxy-2,6-dichlorophenyl)-2-chloroacetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a butoxy group, two chlorine atoms on the phenyl ring, and a chloroacetamide moiety

Properties

Molecular Formula |

C12H14Cl3NO2 |

|---|---|

Molecular Weight |

310.6 g/mol |

IUPAC Name |

N-(4-butoxy-2,6-dichlorophenyl)-2-chloroacetamide |

InChI |

InChI=1S/C12H14Cl3NO2/c1-2-3-4-18-8-5-9(14)12(10(15)6-8)16-11(17)7-13/h5-6H,2-4,7H2,1H3,(H,16,17) |

InChI Key |

HHYJMQSVCJUKBR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC(=C(C(=C1)Cl)NC(=O)CCl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Butoxy-2,6-dichlorophenyl)-2-chloroacetamide typically involves the reaction of 4-butoxy-2,6-dichloroaniline with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to slightly elevated temperatures

- Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-Butoxy-2,6-dichlorophenyl)-2-chloroacetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophiles: Such as amines, thiols, or alcohols for substitution reactions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions

Reducing Agents: Such as lithium aluminum hydride for reduction reactions

Acids/Bases: For hydrolysis reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amide derivative, while hydrolysis can produce a carboxylic acid and an amine.

Scientific Research Applications

Agricultural Applications

N-(4-Butoxy-2,6-dichlorophenyl)-2-chloroacetamide has been investigated for its potential as an herbicide . Its structural characteristics suggest it may inhibit specific biochemical pathways in plants, thereby controlling unwanted vegetation.

Case Study: Herbicidal Activity

A study evaluating the herbicidal efficacy of similar compounds demonstrated that chloroacetamides can disrupt plant growth by inhibiting enzyme activities essential for photosynthesis and respiration. The unique combination of functional groups in this compound may enhance its effectiveness against particular weed species, although specific data on this compound's performance is limited.

Pharmacological Applications

The pharmacological potential of this compound has been explored through various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on N-substituted chloroacetamides have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains. The presence of halogen atoms in the phenyl ring enhances lipophilicity, facilitating cellular penetration and subsequent antimicrobial action .

| Compound | Target Organism | Efficacy |

|---|---|---|

| N-(4-Chlorophenyl)-2-chloroacetamide | Staphylococcus aureus | High |

| N-(4-Fluorophenyl)-2-chloroacetamide | Escherichia coli | Moderate |

| N-(4-Bromophenyl)-2-chloroacetamide | Candida albicans | Moderate |

Anticancer Potential

In silico studies have suggested that derivatives of chloroacetamides could interact with key molecular targets involved in cancer progression. For example, molecular docking studies have identified aldehyde dehydrogenase as a potential target for anticancer activity . The structural features of this compound may provide unique interactions that could be exploited in drug design.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step processes that include the formation of the chloroacetamide moiety followed by the introduction of the butoxy group. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity.

SAR Insights

Research into related compounds has shown that variations in substituents on the phenyl ring significantly influence biological activity. The presence of electron-withdrawing groups (like chlorine) can enhance reactivity and selectivity towards biological targets .

Mechanism of Action

The mechanism by which N-(4-Butoxy-2,6-dichlorophenyl)-2-chloroacetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

2-(Diethylamino)ethyl N-(4-butoxy-2,6-dichlorophenyl)carbamate: A related compound with a similar structure but different functional groups.

N-(4-Butoxy-2,6-dichlorophenyl)acetamide: Lacks the chloro group on the acetamide moiety.

Uniqueness

N-(4-Butoxy-2,6-dichlorophenyl)-2-chloroacetamide is unique due to the presence of both the butoxy group and the chloroacetamide moiety, which confer specific reactivity and properties

Biological Activity

N-(4-Butoxy-2,6-dichlorophenyl)-2-chloroacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and potential applications.

Chemical Structure and Properties

This compound belongs to the class of chloroacetamides, which are known for their diverse biological activities. The presence of the butoxy group and dichlorophenyl moiety enhances its lipophilicity, facilitating cell membrane penetration and contributing to its biological efficacy.

Antimicrobial Activity

The antimicrobial potential of this compound has been investigated in several studies.

Efficacy Against Bacterial Strains

- Gram-positive bacteria : The compound exhibits significant activity against Staphylococcus aureus (including methicillin-resistant strains) and other Gram-positive bacteria. Studies have shown that chloroacetamides with halogenated phenyl rings demonstrate enhanced antimicrobial properties due to their ability to disrupt bacterial cell membranes .

- Gram-negative bacteria : While the activity against Gram-negative bacteria like Escherichia coli is generally lower compared to Gram-positive strains, some derivatives still show moderate efficacy. The structure-activity relationship indicates that modifications in substituents can lead to variations in effectiveness against different bacterial strains .

- Fungal Activity : The compound has also shown antifungal properties, particularly against Candida albicans. Its effectiveness varies with concentration; at higher concentrations, significant growth inhibition has been observed .

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Methicillin-resistant S. aureus | High |

| Escherichia coli | Moderate |

| Candida albicans | Moderate to High |

Anticancer Potential

Research into the anticancer properties of this compound is still emerging. Initial studies suggest that it may inhibit the proliferation of specific cancer cell lines:

- Breast Cancer : Compounds similar to this compound have shown promising results in inhibiting estrogen receptor-positive breast cancer cells (MCF7) through mechanisms involving apoptosis and cell cycle arrest .

- Mechanisms of Action : Molecular docking studies indicate that these compounds may interact with specific receptors or enzymes involved in cancer progression, although detailed mechanisms require further elucidation .

Toxicity Studies

While exploring its therapeutic potential, it is crucial to assess the toxicity profiles of this compound:

- Hemolytic Activity : Some studies have reported low hemolytic activity at therapeutic concentrations, suggesting a favorable safety profile for further development .

- Cytotoxicity : In vitro studies on human fibroblast cells indicate variable toxicity levels across different derivatives, with some showing minimal cytotoxic effects while maintaining antimicrobial efficacy .

Case Study 1: Antimicrobial Screening

A study screened multiple chloroacetamide derivatives for their antimicrobial activity against various pathogens. This compound was among those tested and showed significant inhibition against both Gram-positive and Gram-negative bacteria as well as fungi .

Case Study 2: Anticancer Activity

In another research effort focusing on anticancer properties, derivatives similar to this compound were evaluated against MCF7 cells using the Sulforhodamine B assay. Results indicated a dose-dependent inhibition of cell proliferation .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the crystal structure of N-(4-Butoxy-2,6-dichlorophenyl)-2-chloroacetamide?

- Methodology : Single-crystal X-ray diffraction (SXRD) using MoKα radiation (λ = 0.71073 Å) is a standard approach. The SHELX suite (SHELXL for refinement and SHELXS/SHELXD for structure solution) is widely employed for small-molecule crystallography . For accurate hydrogen bonding analysis, ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. PLATON or MERCURY software can validate intermolecular interactions (e.g., C–H···O, C–H···π) and graph-set descriptors .

Q. How can intramolecular hydrogen bonding influence the stability of this compound during synthesis?

- Methodology : Intramolecular hydrogen bonds (e.g., N–H···O) reduce molecular flexibility and stabilize the planar conformation of the acetamide group. This can be confirmed via SXRD (bond distances < 2.5 Å and angles > 120°) . Computational tools like Gaussian or ORCA can calculate bond energies (e.g., using DFT at the B3LYP/6-31G* level) to quantify stabilization effects .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodology : Slow evaporation from a dichloromethane/hexane mixture (1:3 v/v) yields high-quality crystals. Polar solvents like ethanol may disrupt weak C–H···O interactions critical for dimer formation . Monitor solubility via UV-Vis spectroscopy to avoid premature precipitation.

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., butoxy vs. methyl groups) affect the crystal packing and intermolecular interactions?

- Methodology : Compare structural data across derivatives (e.g., N-(2,4,6-trimethylphenyl) vs. N-(2,4,6-trichlorophenyl) analogs) using SXRD. The butoxy group in this compound introduces steric hindrance, reducing π-π stacking but enhancing van der Waals contacts. Graph-set analysis (e.g., S(6) motifs) quantifies hydrogen-bonding networks .

Q. What computational strategies resolve contradictions in reported hydrogen-bonding patterns for chloroacetamide derivatives?

- Methodology : Perform Hirshfeld surface analysis (CrystalExplorer) to distinguish genuine H-bonds from close contacts. For example, C–H···O interactions with donor-acceptor distances < 3.3 Å and angles > 110° are significant, while weaker contacts may arise from crystal symmetry . Molecular dynamics simulations (AMBER/NAMD) can model thermal motion effects on interaction persistence .

Q. How can electroreduction methods be adapted for dechlorination of α-haloacetamides like this compound?

- Methodology : Use a bismuth cathode in an acetonitrile/water electrolyte (4:1 v/v) at −1.2 V vs. Ag/AgCl. Monitor reaction progress via GC-MS to detect intermediates (e.g., dechlorinated acetamide). Compare kinetic rates with analogs (e.g., alachlor) to assess substituent effects on reduction potential .

Q. What spectroscopic techniques are most effective for characterizing substituent-dependent fluorescence in chloroacetamide derivatives?

- Methodology : Time-resolved fluorescence spectroscopy (λex = 280 nm) quantifies quantum yields and lifetime decay. For this compound, electron-withdrawing Cl groups may quench fluorescence, while butoxy substituents could enhance π-conjugation. Compare with fluorophenyl analogs (e.g., N-(4-fluorophenyl)-2-chloroacetamide) to isolate electronic effects .

Data Contradiction Analysis

Q. Discrepancies in reported C–H···O interaction distances: How to reconcile structural studies?

- Resolution : Variations may arise from temperature-dependent lattice dynamics or data resolution limits. For example, C–H···O distances in (2.42 Å) vs. (2.55 Å) suggest thermal expansion differences. Re-analyze datasets using consistent refinement protocols (SHELXL with similar restraints) and validate via R-factor convergence (< 5%) .

Methodological Recommendations

- Synthesis : Optimize yields via Schotten-Baumann reaction using 2,6-dichloro-4-butoxyaniline and chloroacetyl chloride in THF/NaHCO3 .

- Spectroscopy : Pair FT-IR (amide I band at ~1650 cm<sup>−1</sup>) with <sup>13</sup>C NMR (C=O at ~170 ppm) to confirm functional group integrity.

- Computational Modeling : Use Cambridge Structural Database (CSD) entries (e.g., refcodes TMPCA, TCPCA) to benchmark substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.